

Application Notes and Protocols for Western Blot Analysis of BMS-265246 Treatment

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Compound of Interest

Compound Name: BMS-265246

Cat. No.: B1667192

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Introduction

BMS-265246 is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2)[1][2][3][4]. With IC₅₀ values in the low nanomolar range for CDK1/cyclin B and CDK2/cyclin E, it serves as a valuable tool for studying the roles of these key cell cycle regulators[2][5]. Inhibition of CDK1 and CDK2 disrupts the normal progression of the cell cycle, primarily leading to a G₂ phase arrest[5]. Western blot analysis is a fundamental technique to elucidate the molecular consequences of **BMS-265246** treatment by examining the expression and phosphorylation status of key cell cycle proteins.

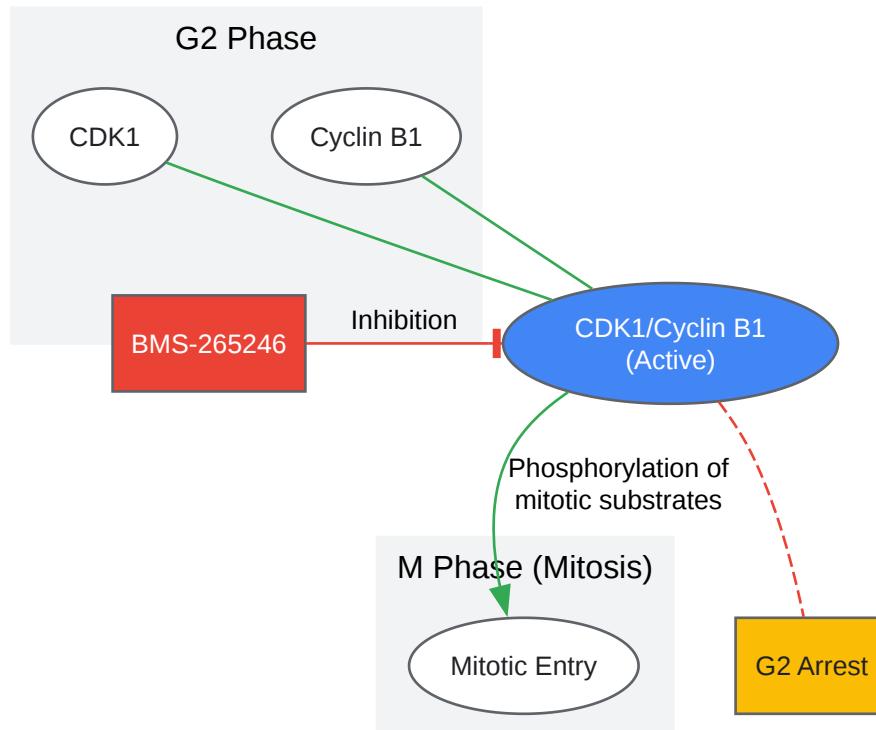
These application notes provide a comprehensive guide to performing Western blot analysis to assess the effects of **BMS-265246** on cellular pathways. Included are detailed experimental protocols, data presentation guidelines, and visualizations to aid in experimental design and data interpretation.

Mechanism of Action: CDK1/2 Inhibition and Cell Cycle Arrest

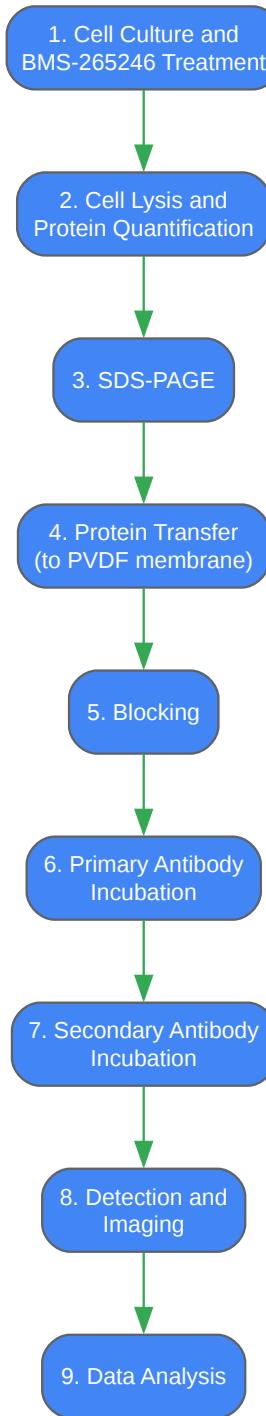
BMS-265246 competitively binds to the ATP-binding pocket of CDK1 and CDK2, preventing the phosphorylation of their downstream substrates. This inhibition disrupts the intricate series of events that govern cell cycle transitions. The primary consequence of CDK1 and CDK2

inhibition by **BMS-265246** is the arrest of the cell cycle at the G2/M boundary. This is largely due to the critical role of the CDK1/Cyclin B1 complex in mitotic entry.

BMS-265246 Signaling Pathway



Western Blot Experimental Workflow

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